U5-Peptide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
U5-Peptide is a compound that plays a crucial role in the pre-mRNA splicing process, which is essential for gene expression in eukaryotic cells. It is part of the U5 small nuclear ribonucleoprotein complex, which is one of the five small nuclear ribonucleoprotein complexes that make up the spliceosome. The spliceosome is responsible for removing introns from pre-mRNA and joining exons together to form mature mRNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of U5-Peptide involves the assembly of the U5 small nuclear ribonucleoprotein complex. This process includes the association of U5-specific proteins with the U5 small nuclear RNA. The assembly is facilitated by chaperone proteins such as HSP90 and the R2TP complex, which stabilize the U5 proteins and promote their formation .
Industrial Production Methods
the purification of U5 small nuclear ribonucleoprotein particles can be achieved through methods such as glycerol gradient centrifugation and immunoaffinity chromatography .
Chemical Reactions Analysis
Types of Reactions
U5-Peptide undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the peptide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of disulfide bonds, while reduction may lead to the cleavage of these bonds .
Scientific Research Applications
U5-Peptide has several scientific research applications, including:
Chemistry: Studying the mechanisms of pre-mRNA splicing and the role of small nuclear ribonucleoprotein complexes.
Mechanism of Action
U5-Peptide exerts its effects by participating in the pre-mRNA splicing process. It is part of the U5 small nuclear ribonucleoprotein complex, which interacts with other small nuclear ribonucleoprotein complexes to form the spliceosome. The spliceosome catalyzes the removal of introns from pre-mRNA and the joining of exons to form mature mRNA. This process is essential for the proper expression of genes and the production of functional proteins .
Comparison with Similar Compounds
Similar Compounds
U1-Peptide: Part of the U1 small nuclear ribonucleoprotein complex, involved in recognizing the 5’ splice site of pre-mRNA.
U2-Peptide: Part of the U2 small nuclear ribonucleoprotein complex, involved in recognizing the branch point sequence of pre-mRNA.
U4/U6-Peptide: Part of the U4/U6 small nuclear ribonucleoprotein complex, involved in the formation of the spliceosome.
Uniqueness
U5-Peptide is unique in its role within the U5 small nuclear ribonucleoprotein complex, which is essential for the catalytic steps of splicing. Unlike other small nuclear ribonucleoprotein complexes, this compound is directly involved in the alignment and joining of exons, making it a critical component of the spliceosome .
Properties
IUPAC Name |
6-amino-2-[[5-amino-2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48N8O9/c1-17(2)13-24(39-28(44)20(34)15-27(42)43)30(46)40-25(14-18-16-36-21-8-4-3-7-19(18)21)31(47)37-22(10-11-26(35)41)29(45)38-23(32(48)49)9-5-6-12-33/h3-4,7-8,16-17,20,22-25,36H,5-6,9-15,33-34H2,1-2H3,(H2,35,41)(H,37,47)(H,38,45)(H,39,44)(H,40,46)(H,42,43)(H,48,49) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFYSAXLDCODRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48N8O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
688.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.